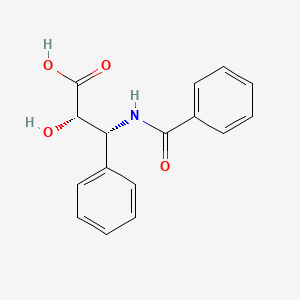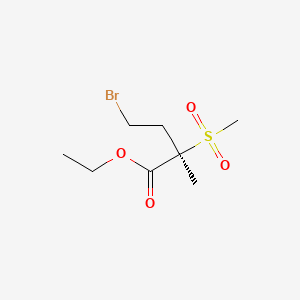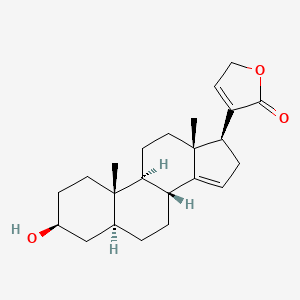
beta-Anhydrouzarigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for Beta-Anhydrouzarigenin is 4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of Beta-Anhydrouzarigenin.Physical And Chemical Properties Analysis
Beta-Anhydrouzarigenin is a powder . It has a molecular weight of 356.5 and a molecular formula of C23H32O3 .Wissenschaftliche Forschungsanwendungen
Beta-Anhydrouzarigenin is a compound that has been the subject of scientific research, though specific studies directly focusing on its applications are sparse. This review synthesizes findings from studies on compounds and areas that might be indirectly related to or provide insights into the potential applications of Beta-Anhydrouzarigenin in scientific research. Due to the absence of direct references to Beta-Anhydrouzarigenin, the focus will be on the broader context of its potential implications based on related research fields.
Roles in Plant Stress Resistance
A significant area of interest is the role of organic osmolytes such as Glycine betaine (GB) and proline in enhancing plant abiotic stress resistance. These compounds accumulate in response to environmental stresses—drought, salinity, extreme temperatures, and heavy metal exposure—aiding in osmotic adjustment and protecting enzyme and membrane integrity. While Beta-Anhydrouzarigenin itself is not mentioned, the study of similar compounds' effects on plant stress tolerance provides a potential framework for investigating its application in enhancing crop resilience against environmental stresses (Ashraf & Foolad, 2007).
Pharmacogenetics in Medicine
Another relevant field is pharmacogenetics, which explores how genetic variations affect individual responses to drugs. This research is crucial in personalized medicine, offering insights into how Beta-Anhydrouzarigenin could be tailored for therapeutic uses based on genetic makeup. Although Beta-Anhydrouzarigenin is not directly studied, understanding the pharmacogenetics of perioperative medications highlights the importance of considering genetic factors in drug efficacy and safety, potentially applicable to Beta-Anhydrouzarigenin in future studies (Cohen, Sadhasivam, & Vinks, 2012).
Regulation of Beta-Cell Mass
In diabetes research, the regulation of beta-cell mass is critical for understanding and treating the disease. Beta-Anhydrouzarigenin's potential role in influencing beta-cell proliferation or function could be significant. Research on hormones and growth factors in beta-cell mass regulation offers a basis for exploring how Beta-Anhydrouzarigenin might impact diabetes treatment through effects on pancreatic beta-cells (Nielsen et al., 2001).
Bone Metabolism and Healing
The effects of beta-blockers on bone metabolism suggest a potential area of application for Beta-Anhydrouzarigenin in osteoporosis treatment and fracture healing. While beta-blockers and Beta-Anhydrouzarigenin are different, the principle of influencing bone metabolism through biochemical pathways could be relevant. Studies show beta-blockers may have anabolic effects on bone, indicating a possible research direction for Beta-Anhydrouzarigenin in promoting bone health and recovery (Graham et al., 2008).
Eigenschaften
IUPAC Name |
4-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3/t14-,15-,16-,19+,20-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKGFZJWHLPLO-UENNAJKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CCOC5=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Anhydrouzarigenin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

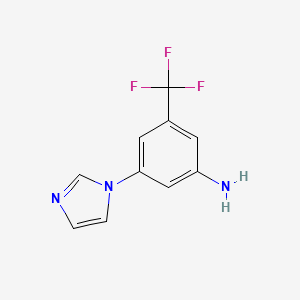
![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
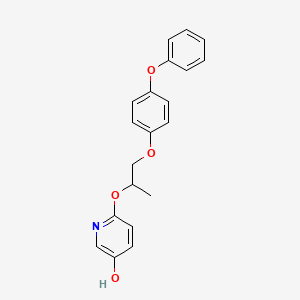
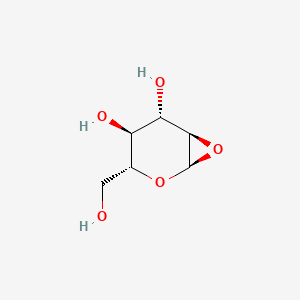
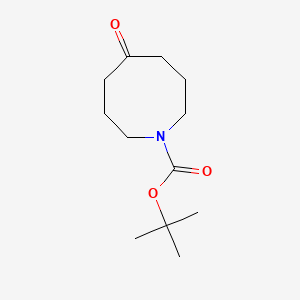
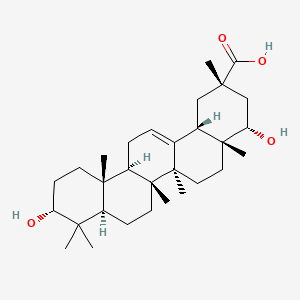
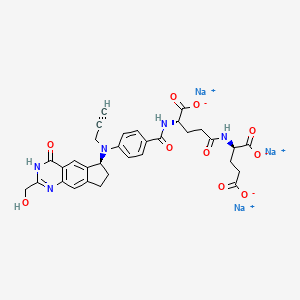

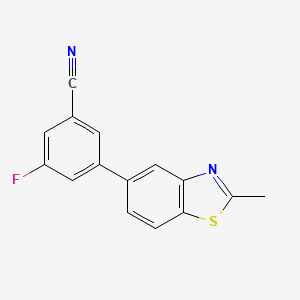
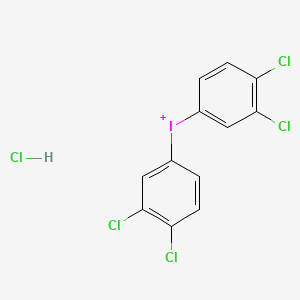
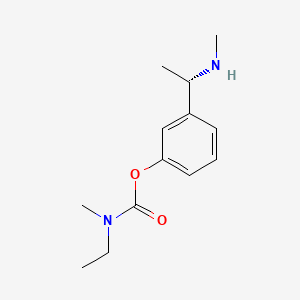
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
